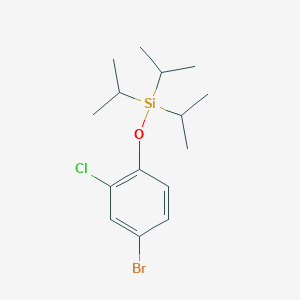
(4-Bromo-2-chlorophenoxy)triisopropylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-2-chlorophenoxy)triisopropylsilane is an organosilicon compound that features a phenoxy group substituted with bromine and chlorine atoms, as well as a triisopropylsilane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chlorophenoxy)triisopropylsilane typically involves the reaction of 4-bromo-2-chlorophenol with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-Bromo-2-chlorophenol+Triisopropylsilyl chloride→this compound+Hydrogen chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
(4-Bromo-2-chlorophenoxy)triisopropylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The bromine and chlorine substituents can be involved in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
(4-Bromo-2-chlorophenoxy)triisopropylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for phenols.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Bromo-2-chlorophenoxy)triisopropylsilane involves the reactivity of the phenoxy group and the triisopropylsilane moiety. The phenoxy group can undergo electrophilic substitution reactions, while the triisopropylsilane group can stabilize intermediates through hyperconjugation. The molecular targets and pathways involved depend on the specific reactions and applications.
類似化合物との比較
Similar Compounds
4-Bromo-2-chlorophenol: A precursor in the synthesis of (4-Bromo-2-chlorophenoxy)triisopropylsilane.
Triisopropylsilyl chloride: Used in the synthesis of various silyl-protected compounds.
Phenoxytriisopropylsilane: Similar structure but without halogen substituents.
特性
分子式 |
C15H24BrClOSi |
|---|---|
分子量 |
363.79 g/mol |
IUPAC名 |
(4-bromo-2-chlorophenoxy)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C15H24BrClOSi/c1-10(2)19(11(3)4,12(5)6)18-15-8-7-13(16)9-14(15)17/h7-12H,1-6H3 |
InChIキー |
RWCSBAMHJZGFJH-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C=C1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


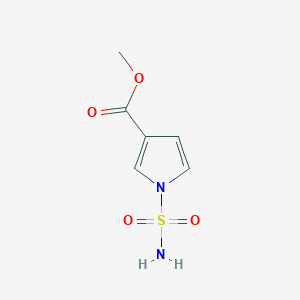
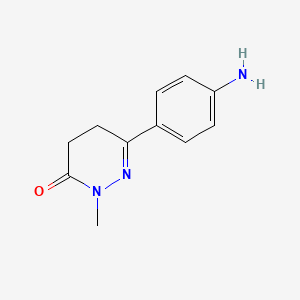
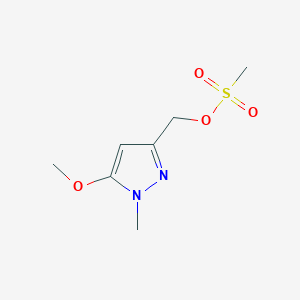

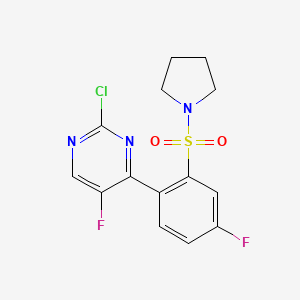
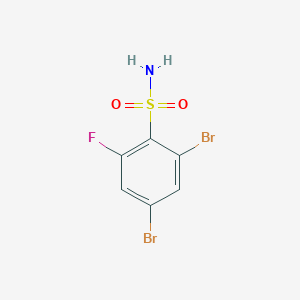


![[1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B13977800.png)

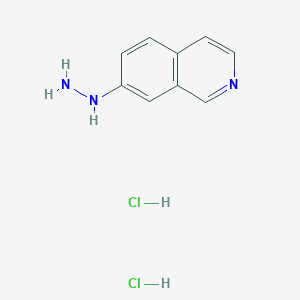
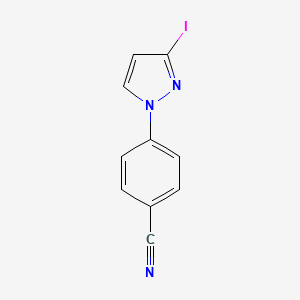
![Tert-butyl4-[2-hydroxy-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13977817.png)
![8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13977839.png)
